

Technical Support Center: Dithiothreitol (DTT)

Handling and Storage

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Compound of Interest

Compound Name: Dithiothreitol

Cat. No.: B1201362

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This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing **Dithiothreitol** (DTT) to ensure its reducing power is maintained for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store solid DTT?

A1: Solid DTT is hygroscopic and susceptible to oxidation. For maximal stability, it should be stored at 2-8°C, desiccated, and under an inert gas like argon or nitrogen.[1] When stored under these conditions, solid DTT can be stable for up to three years.[1] For shorter durations, storage in the dark at -20°C for up to a year is also a common practice.[2]

Q2: How should I prepare and store DTT stock solutions?

A2: DTT is not stable in solution, so it is highly recommended to prepare solutions fresh for each experiment.[3][4] If a stock solution must be prepared, it should be made in high-quality, deionized water, sterilized by filtration (do not autoclave), and dispensed into single-use aliquots.[5][6] These aliquots should be stored at -20°C and used within a few months to minimize loss of potency.[2][7] Avoid repeated freeze-thaw cycles.[5][7]

Q3: My solid DTT has formed a large clump. Is it still usable?

A3: Fine crystalline powders like DTT can clump, especially if exposed to humidity.[2] If the bottle was sealed upon arrival, is not discolored, and the clump can be broken up with a spatula, it is likely still usable.[2] However, clumping can be an indication of moisture absorption, which can lead to degradation.[2] It is advisable to perform a quality control check on its reducing activity if you have any doubts.

Q4: Can I use a DTT solution that was left at room temperature?

A4: DTT solutions are unstable at room temperature and will oxidize, losing their reducing power.[8] While DTT can be shipped at ambient temperature with stability for approximately 72 hours, prolonged storage at room temperature is not recommended.[1][8] It is best to discard DTT solutions that have been left at room temperature for an extended period and prepare a fresh solution.

Q5: At what pH is DTT most effective?

A5: DTT is most effective as a reducing agent at a pH above 7, with an optimal range of 7.1 to 8.0.[3][9][10] Its reducing power decreases in acidic conditions because the thiol groups become protonated, making them less reactive.[3][9]

Q6: Can DTT interfere with my experiment?

A6: Yes, in some cases. For instance, DTT can reduce the nickel ions used in purifying HIS-tagged proteins, which can interfere with the purification process.[1][4] It is important to consider the compatibility of DTT with all components of your experimental system.

Troubleshooting Guide

Problem	Possible Cause	Solution
Inconsistent experimental results (e.g., protein aggregation, loss of enzyme activity)	Degraded DTT with reduced reducing power.	Prepare a fresh DTT solution. Perform a quality control check on your DTT stock (see Experimental Protocols). Consider using an alternative, more stable reducing agent like TCEP if the experimental conditions are harsh (e.g., low pH).[1][3]
Too many bands on a Western Blot	Incomplete reduction of disulfide bonds leading to protein aggregation.	Increase the concentration of DTT in your sample buffer to 20-100 mM.[1] Ensure complete denaturation by heating the sample in a boiling water bath for 5-10 minutes before loading it on the gel.[1]
Precipitate observed in DTT solution upon thawing	DTT solubility can be temperature-dependent.	Gently warm the solution in your hands or in a 37°C water bath and vortex briefly to redissolve the precipitate.[11] [12] If the precipitate does not dissolve, it may indicate a problem with the solution, and it is best to prepare a fresh stock.[12]

Quantitative Data on DTT Stability

The stability of DTT in solution is significantly influenced by pH and temperature. The following table summarizes the approximate half-life of DTT under various conditions.

pH	Temperature (°C)	Half-Life (hours)
6.5	20	40
8.5	20	1.4

This data is based on DTT in a 0.1 M potassium phosphate buffer. The presence of divalent metal ions can accelerate oxidation, and the addition of a chelating agent like EDTA can extend the half-life of DTT in solution.[\[13\]](#)

Experimental Protocols

Protocol 1: Preparation of a 1 M DTT Stock Solution

Objective: To prepare a concentrated stock solution of DTT that can be aliquoted and stored for future use.

Materials:

- DTT powder (molecular weight: 154.25 g/mol)
- High-purity, deionized water
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Sterile microcentrifuge tubes
- 0.22 µm sterile filter unit

Procedure:

- To prepare 10 mL of a 1 M DTT solution, weigh out 1.54 g of DTT powder.
- Transfer the DTT powder to a sterile conical tube.
- Add approximately 8 mL of deionized water to the tube.
- Gently mix by inverting the tube or using a tube rotator until the DTT is completely dissolved.

[\[5\]](#)

- Adjust the final volume to 10 mL with deionized water.
- For sterile applications, filter the solution through a 0.22 μm sterile filter. Do not autoclave DTT solutions, as this will destroy the compound.[\[5\]](#)[\[6\]](#)
- Dispense the 1 M DTT solution into single-use aliquots in sterile microcentrifuge tubes.
- Immediately store the aliquots at -20°C .

Protocol 2: Quality Control of DTT Reducing Power using DTNB (Ellman's Reagent)

Objective: To spectrophotometrically determine the concentration of active, reduced DTT in a solution. This assay is based on the reaction of DTT with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that absorbs light at 412 nm.

Materials:

- DTT solution to be tested
- Phosphate buffer (0.1 M, pH 7.4)
- DTNB solution (10 mM in phosphate buffer)
- UV/Vis spectrophotometer
- Cuvettes

Procedure:

- Prepare a blank by adding the appropriate volume of phosphate buffer to a cuvette.
- Prepare your DTT sample by diluting it to a suitable concentration (e.g., 100 μM) in the phosphate buffer.
- Add the DTNB solution to both the blank and the DTT sample. The final concentration of DTNB should be in excess to ensure complete reaction with all available thiol groups.

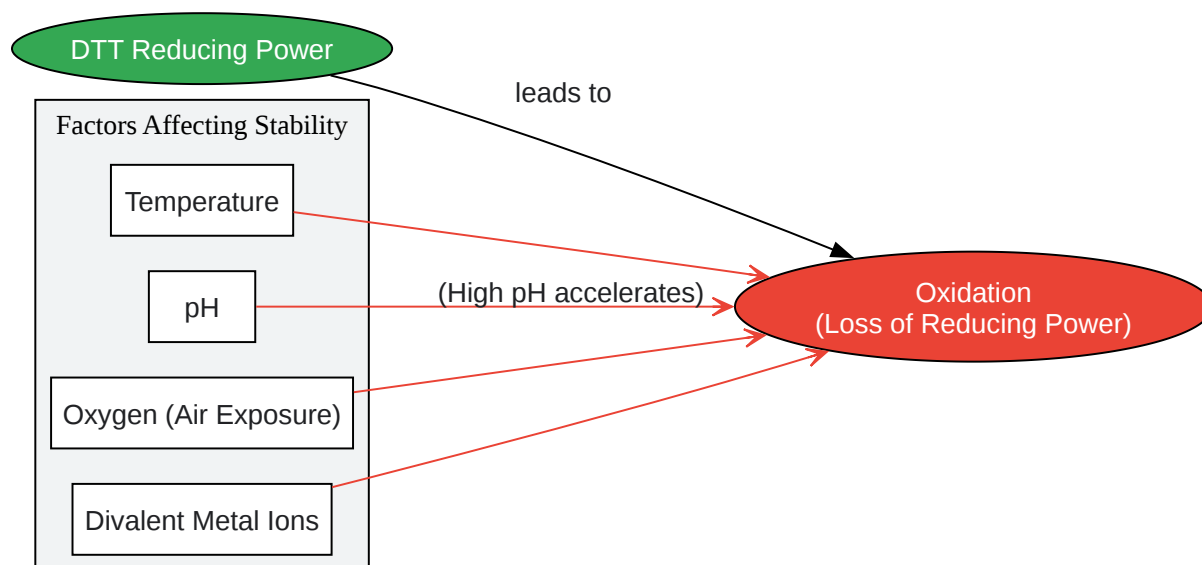
- Incubate the reaction at room temperature for a few minutes to allow for color development.
- Measure the absorbance of the DTT sample at 412 nm, using the blank to zero the spectrophotometer.
- The concentration of reduced DTT can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar absorptivity of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$), b is the path length of the cuvette (typically 1 cm), and c is the concentration of DTT.[\[14\]](#)

Visualizations



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Caption: Troubleshooting workflow for DTT-related experimental issues.



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Caption: Factors influencing the stability and degradation of DTT.

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